molecular formula C10H8Cl2N2O5 B14259344 4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]- CAS No. 185142-51-2

4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-

Cat. No.: B14259344
CAS No.: 185142-51-2
M. Wt: 307.08 g/mol
InChI Key: LECHDCLXICOSSG-UHFFFAOYSA-N
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Description

4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-: is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core with dichloro and nitrooxyethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-benzoxazin-4-one derivatives typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method involves the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions . The reaction proceeds through a cyclodehydration mechanism, resulting in high yields of the desired benzoxazinone derivatives.

Industrial Production Methods

Industrial production of 4H-1,3-benzoxazin-4-one derivatives often employs similar synthetic routes but on a larger scale. The use of efficient cyclizing agents and optimized reaction conditions ensures high yield and purity of the final product. The process may involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-benzoxazin-4-one derivatives undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the nitrooxyethyl group to an aminoethyl group.

    Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Aminoethyl-substituted benzoxazinones.

    Substitution: Various substituted benzoxazinones depending on the nucleophile used.

Scientific Research Applications

4H-1,3-benzoxazin-4-one derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1,3-benzoxazin-4-one derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The nitrooxyethyl group can also release nitric oxide, which has various biological effects, including vasodilation and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]- stands out due to its unique combination of dichloro and nitrooxyethyl substituents. These groups confer distinct chemical reactivity and biological activity, making this compound a valuable candidate for further research and development in various fields.

Properties

CAS No.

185142-51-2

Molecular Formula

C10H8Cl2N2O5

Molecular Weight

307.08 g/mol

IUPAC Name

2-(6,8-dichloro-4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate

InChI

InChI=1S/C10H8Cl2N2O5/c11-6-3-7-9(8(12)4-6)18-5-13(10(7)15)1-2-19-14(16)17/h3-4H,1-2,5H2

InChI Key

LECHDCLXICOSSG-UHFFFAOYSA-N

Canonical SMILES

C1N(C(=O)C2=C(O1)C(=CC(=C2)Cl)Cl)CCO[N+](=O)[O-]

Origin of Product

United States

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